molecular formula C14H11N3O3 B2447444 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide CAS No. 2034316-23-7

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide

Cat. No. B2447444
CAS RN: 2034316-23-7
M. Wt: 269.26
InChI Key: OQOVZTRVNREDCG-UHFFFAOYSA-N
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Description

“N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide” is a chemical compound with a molecular formula of C14H11N5O2 and a molecular weight of 281.275. It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide, also known as N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}furan-3-carboxamide:

Antibacterial Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide has shown promising antibacterial properties. The compound’s structure, which includes both furan and pyrazine rings, contributes to its ability to inhibit the growth of various bacterial strains. This makes it a potential candidate for developing new antibacterial agents, especially in the fight against antibiotic-resistant bacteria .

Anticancer Research

This compound has been investigated for its anticancer properties, particularly against lung carcinoma cell lines (A549). Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. The molecular mechanisms underlying its anticancer activity involve the disruption of cellular processes critical for cancer cell survival .

Antifungal Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide has also been explored for its antifungal properties. Its unique chemical structure allows it to interfere with fungal cell wall synthesis, thereby inhibiting the growth of pathogenic fungi. This application is particularly relevant in the development of treatments for fungal infections that are resistant to conventional antifungal drugs .

Anti-inflammatory Applications

Research has indicated that this compound possesses significant anti-inflammatory properties. It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Properties

The compound has been studied for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property is particularly valuable in the development of treatments for diseases associated with oxidative stress, such as neurodegenerative disorders .

Antiviral Research

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide has shown potential in antiviral research. Its ability to inhibit viral replication makes it a candidate for developing antiviral drugs. This application is crucial in the ongoing search for effective treatments against viral infections, including emerging viral diseases .

Neuroprotective Effects

Studies have suggested that this compound may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, which is beneficial in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Antiparasitic Applications

The compound has also been explored for its antiparasitic properties. It can interfere with the life cycle of various parasites, making it a potential candidate for developing treatments for parasitic infections such as malaria and leishmaniasis .

These diverse applications highlight the potential of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide in various fields of scientific research, making it a compound of significant interest for further study and development.

Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549)

properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c18-14(11-2-6-20-9-11)17-7-12-13(16-4-3-15-12)10-1-5-19-8-10/h1-6,8-9H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOVZTRVNREDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC=CN=C2CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide

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